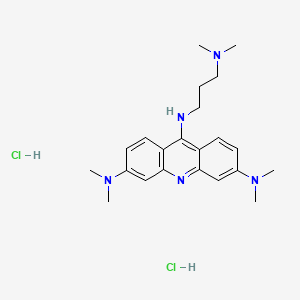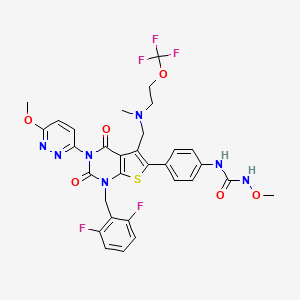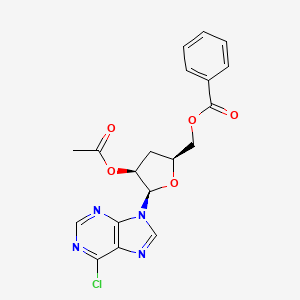
9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using acetyl and benzoyl groups.
Glycosylation: The protected ribofuranosyl moiety is then glycosylated with 6-chloropurine.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.
Reduction: Reduction reactions may target the chloropurine moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom of the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: Used as a precursor in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleoside analog reactions.
Biology
Antiviral Research: Potential use in the development of antiviral drugs.
Anticancer Research: Investigated for its potential to inhibit cancer cell growth.
Medicine
Therapeutic Applications: Potential use in the treatment of viral infections and cancer.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer medications.
Wirkmechanismus
The mechanism of action of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2’-Deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl and benzoyl protecting groups.
9-(2’-O-Acetyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the benzoyl protecting group.
9-(5’-O-Benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl protecting group.
Uniqueness
The presence of both acetyl and benzoyl protecting groups in 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine makes it unique. These protecting groups can influence the compound’s reactivity, solubility, and stability, potentially enhancing its therapeutic efficacy and selectivity.
Eigenschaften
Molekularformel |
C19H17ClN4O5 |
|---|---|
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
[(2S,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3/t13-,14-,18+/m0/s1 |
InChI-Schlüssel |
HCRYZQKBFPVPFX-SUNYJGFJSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


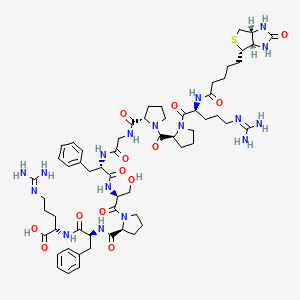
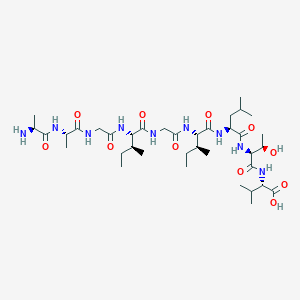
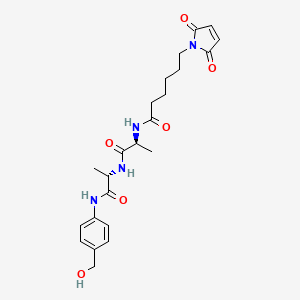

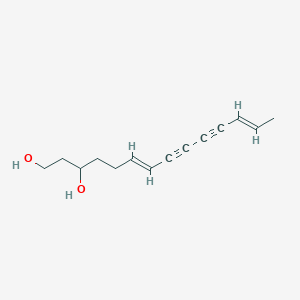

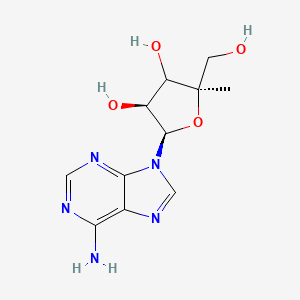
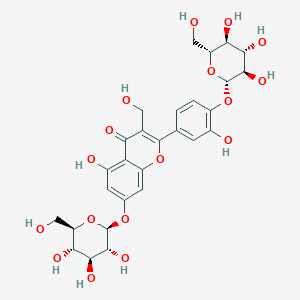
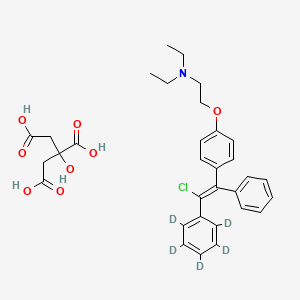
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
